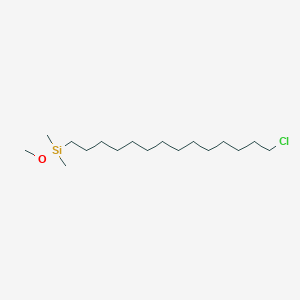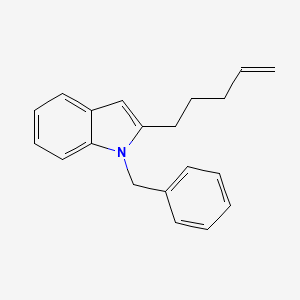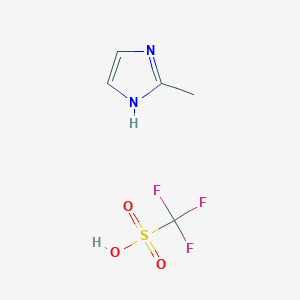
(14-Chlorotetradecyl)(methoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(14-Chlorotetradecyl)(methoxy)dimethylsilane is a chemical compound with the molecular formula C17H37ClOSi. It is a silane derivative, characterized by the presence of a chlorinated tetradecyl chain and a methoxy group attached to a silicon atom. This compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (14-Chlorotetradecyl)(methoxy)dimethylsilane typically involves the reaction of tetradecyl chloride with methoxydimethylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
[ \text{Tetradecyl chloride} + \text{Methoxydimethylsilane} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(14-Chlorotetradecyl)(methoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the tetradecyl chain can be substituted with other functional groups.
Hydrolysis: The methoxy group can be hydrolyzed to form silanol derivatives.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous acids.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Hydrolysis: Silanol derivatives are formed.
Oxidation: Oxidized silane derivatives are produced.
Wissenschaftliche Forschungsanwendungen
(14-Chlorotetradecyl)(methoxy)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silane derivatives.
Biology: Employed in the modification of surfaces for biological assays and as a component in the synthesis of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of (14-Chlorotetradecyl)(methoxy)dimethylsilane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chlorinated tetradecyl chain and the methoxy group. These functional groups enable the compound to participate in a variety of chemical reactions, leading to the formation of new products with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(14-Bromotetradecyl)(methoxy)dimethylsilane: Similar structure but with a bromine atom instead of chlorine.
(14-Iodotetradecyl)(methoxy)dimethylsilane: Similar structure but with an iodine atom instead of chlorine.
(14-Chlorotetradecyl)(ethoxy)dimethylsilane: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(14-Chlorotetradecyl)(methoxy)dimethylsilane is unique due to its specific combination of a chlorinated tetradecyl chain and a methoxy group attached to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
143099-72-3 |
|---|---|
Molekularformel |
C17H37ClOSi |
Molekulargewicht |
321.0 g/mol |
IUPAC-Name |
14-chlorotetradecyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C17H37ClOSi/c1-19-20(2,3)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18/h4-17H2,1-3H3 |
InChI-Schlüssel |
KVPVMNDFHPRGBI-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)CCCCCCCCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate](/img/structure/B12540338.png)


![Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]-](/img/structure/B12540351.png)


![2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12540370.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B12540373.png)
![2-[Chloro(difluoro)methyl]-1,3-dioxolane](/img/structure/B12540375.png)
![N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12540379.png)

![2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane](/img/structure/B12540396.png)
![4-[(Oxan-2-yl)oxy]pyridine](/img/structure/B12540401.png)

